

# EB 1089 (Seocalcitol): A Technical Guide to the Vitamin D Analog

Author: BenchChem Technical Support Team. Date: December 2025



Topic: **EB 1089** Vitamin D Analog Discovery and History Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**EB 1089**, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D,  $1\alpha,25$ -dihydroxyvitamin D3 ( $1\alpha,25$ (OH)2D3). Developed by Leo Pharmaceutical Products, **EB 1089** was engineered to retain and enhance the potent antiproliferative and cell-differentiating properties of its natural counterpart while significantly reducing the dose-limiting side effect of hypercalcemia.[1][2] This strategic dissociation of therapeutic and calcemic effects has positioned **EB 1089** as a promising agent in oncology.[1][3] Preclinical and clinical investigations have demonstrated its efficacy in inhibiting the growth of various cancer cell lines and tumors, including breast, colorectal, and pancreatic cancer.[4][5][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to **EB 1089**.

# **Discovery and Developmental History**

The quest for vitamin D analogs with a favorable therapeutic index for cancer treatment emerged from the observation that  $1\alpha,25(OH)2D3$ , in addition to its classical role in calcium homeostasis, is a potent regulator of cell growth and differentiation.[1][2] However, the clinical application of  $1\alpha,25(OH)2D3$  as an anticancer agent is hampered by its strong calcemic

#### Foundational & Exploratory





effects.[1] This led to a concerted effort to synthesize analogs with a separation of these activities.

**EB 1089** was synthesized and developed by Leo Pharmaceutical Products in Denmark.[2][7] The key structural modification in **EB 1089** is an altered side chain, which includes 26,27-dimethyl groups and two double bonds.[2] This modification renders the molecule less susceptible to catabolic degradation and alters its interaction with the vitamin D receptor (VDR) and other proteins, contributing to its unique biological profile.[8]

Early preclinical studies in the 1990s established the potent in vitro antiproliferative effects of **EB 1089** on various cancer cell lines, including histiocytic lymphoma and breast cancer cells, where it was found to be 50 to 100 times more potent than  $1\alpha,25(OH)2D3.[7]$  Subsequent in vivo studies in animal models of cancer confirmed its anti-tumor activity and, crucially, its reduced calcemic effect compared to the natural hormone.[6][9] These promising preclinical results paved the way for clinical evaluation in cancer patients.[1]

Phase I clinical trials were conducted to determine the maximum tolerated dose of **EB 1089** in patients with advanced cancers, such as breast and colorectal cancer.[4][10] These trials confirmed that the low calcemic activity observed in animal studies was reproducible in humans.[1] Phase II trials further explored the efficacy of **EB 1089** in specific cancer types, including inoperable pancreatic cancer.[5] While objective tumor responses were limited in advanced disease, some patients experienced disease stabilization.[4][5]

### **Mechanism of Action**

The biological effects of **EB 1089** are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[8] [11] Upon binding to **EB 1089**, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8][11]

The enhanced antiproliferative and pro-differentiating activity of **EB 1089** compared to  $1\alpha,25(OH)2D3$  is attributed to several factors, including its high affinity for the VDR and the increased stability of the ligand-VDR-RXR complex on the VDRE.[8] This leads to a more potent and sustained regulation of gene expression.



Key signaling pathways and cellular processes modulated by **EB 1089** include:

- Cell Cycle Arrest: EB 1089 induces a G0/G1 phase cell cycle arrest in cancer cells.[9][12]
   This is associated with the upregulation of cyclin-dependent kinase inhibitors such as p21(WAF1/CIP1) and p27(KIP1).[9]
- Induction of Apoptosis: EB 1089 promotes programmed cell death in cancer cells.[2][13] The apoptotic mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[13][14] Studies have also shown that EB 1089-induced apoptosis can be p53-independent and may involve the activation of the p38 MAP kinase pathway and suppression of the ERK pathway.[14][15]
- Modulation of Growth Factor Signaling: EB 1089 has been shown to interfere with growth factor signaling pathways that are crucial for cancer cell proliferation. For instance, it can inhibit the phosphorylation of AKT and MAPK, key downstream effectors of EGFR and HER2 signaling.[16]
- Induction of Differentiation: In certain cancer cell types, **EB 1089** promotes cellular differentiation, leading to a less malignant phenotype.[2][7]

It is noteworthy that some studies suggest that **EB 1089** may also exert some of its effects through non-genomic pathways that are independent of the nuclear VDR.[11]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **EB 1089**.

Table 1: In Vitro Potency of EB 1089



| Cell Line | Cancer<br>Type                               | Parameter                   | EB 1089<br>Value         | 1α,25(OH)2<br>D3 Value | Reference |
|-----------|----------------------------------------------|-----------------------------|--------------------------|------------------------|-----------|
| U937      | Histiocytic<br>Lymphoma                      | Proliferation<br>Inhibition | 50-100x more potent      | -                      | [7]       |
| MCF-7     | Breast<br>Cancer                             | Proliferation<br>Inhibition | 50-100x more potent      | -                      | [7]       |
| PC-3      | Prostate<br>Cancer                           | Proliferation<br>Inhibition | Significant at<br>0.1 μM | -                      | [17]      |
| B-CLL     | B-cell<br>Chronic<br>Lymphocytic<br>Leukemia | LD50                        | 2.1 x 10 <sup>-8</sup> M | -                      | [14]      |

Table 2: In Vivo Anti-Tumor Efficacy and Calcemic Effects of EB 1089



| Animal<br>Model | Cancer<br>Type                           | EB 1089<br>Dose    | Anti-Tumor<br>Effect                                  | Calcemic<br>Effect                       | Reference |
|-----------------|------------------------------------------|--------------------|-------------------------------------------------------|------------------------------------------|-----------|
| Rat             | Mammary<br>Tumors                        | 0.5 μg/kg          | Significant<br>tumor growth<br>inhibition             | No significant increase in serum calcium | [13]      |
| Rat             | Mammary<br>Tumors                        | 1.0 & 2.5<br>μg/kg | Substantial<br>tumor<br>regression                    | Hypercalcemi<br>a                        | [13]      |
| Mouse           | Head and Neck Squamous Cell Carcinoma    | -                  | Significant<br>decrease in<br>tumor growth            | No<br>hypercalcemi<br>a                  | [9]       |
| Mouse           | Hormone-<br>induced<br>Mammary<br>Cancer | -                  | Decreased<br>tumor growth<br>rate, some<br>regression | -                                        | [18]      |

Table 3: Clinical Trial Data for EB 1089



| Phase | Cancer Type(s)                              | Dose Range                                                                     | Key Findings                                                                                                                       | Reference |
|-------|---------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| I     | Advanced Breast<br>and Colorectal<br>Cancer | 0.15 - 17.0<br>μg/m²/day                                                       | Tolerable dose<br>around 7<br>µg/m²/day; dose-<br>dependent<br>hypercalcemia; 6<br>patients had<br>stable disease<br>for >90 days. | [4][10]   |
| II    | Inoperable<br>Pancreatic<br>Cancer          | Dose escalation<br>until<br>hypercalcemia<br>(most tolerated<br>10-15 μ g/day) | No objective responses; 5 of 14 evaluable patients had stable disease.                                                             | [5]       |

# **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments to evaluate **EB 1089**.

## **In Vitro Cell Proliferation Assay**

- Objective: To assess the effect of **EB 1089** on the proliferation of cancer cell lines.
- Methodology:
  - Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum.[17]
  - Treatment: Cells are seeded in multi-well plates and, after a period of attachment, treated with various concentrations of EB 1089 or vehicle control (e.g., ethanol).[17]
  - Proliferation Measurement: Cell proliferation is measured at different time points (e.g., 7 and 12 days) using methods such as:



- [³H]-Thymidine Incorporation: Cells are incubated with [³H]-thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the rate of cell division.
   [17]
- MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
- Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) cells. IC50 values (the concentration of the drug that inhibits cell growth by 50%) can be calculated.

## In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy and systemic toxicity (e.g., hypercalcemia) of EB 1089 in animal models.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic models are used.[9]
  - Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the animals to establish tumors.[9]
  - Treatment: Once tumors reach a palpable size, animals are randomized into treatment
    and control groups. EB 1089 is administered through various routes, such as oral gavage
    or intraperitoneal injection, at different doses and schedules.[9][13]
  - Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - Toxicity Assessment: Animal body weight is monitored as an indicator of general health.
     Blood samples are collected at the end of the study to measure serum calcium levels.[9]
     [13]
  - Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor growth between the treated and control groups.



#### **Apoptosis Assays**

- Objective: To determine if **EB 1089** induces apoptosis in cancer cells.
- Methodology:
  - Cell Treatment: Cancer cells are treated with EB 1089 for various durations.
  - Apoptosis Detection: Apoptosis can be detected using several methods:
    - TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This
      method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl
      ends of DNA breaks.[13]
    - Cell Death ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).[13]
    - Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.
    - Western Blotting for Apoptosis-Related Proteins: The expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases, are analyzed by Western blotting.[13][14]

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to **EB 1089**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EB 1089, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A phase I study of the vitamin D analogue EB 1089 in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EB 1089, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Action of low calcemic 1alpha,25-dihydroxyvitamin D3 analogue EB1089 in head and neck squamous cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of the vitamin D analogue EB 1089 in patients with advanced breast and colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and ... [ouci.dntb.gov.ua]
- 16. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]



- 17. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EB1089, a vitamin D receptor agonist, reduces proliferation and decreases tumor growth rate in a mouse model of hormone-induced mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EB 1089 (Seocalcitol): A Technical Guide to the Vitamin D Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236961#eb-1089-vitamin-d-analog-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com